Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium, also known as vanadium(IV)phthalocyanine oxide, is a complex compound with the empirical formula C32H16N8OV and a molecular weight of 579.46 g/mol . This compound is part of the phthalocyanine family, which is known for its vibrant colors and extensive applications in dyes, pigments, and electronic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium typically involves the reaction of vanadium salts with phthalocyanine precursors under controlled conditions. One common method includes the reaction of vanadium oxychloride with phthalonitrile in the presence of a base, such as sodium methoxide, under reflux conditions . The reaction is carried out in a solvent like dimethylformamide (DMF) or 1-chloronaphthalene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and performance in its applications .
Chemical Reactions Analysis
Types of Reactions
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to lower oxidation states using reducing agents such as sodium borohydride or hydrazine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Dimethylformamide (DMF), 1-chloronaphthalene.
Conditions: Reflux, controlled temperature, inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) derivatives, while reduction may produce vanadium(III) complexes .
Scientific Research Applications
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to generate reactive oxygen species (ROS) that can induce apoptosis in cancer cells.
Medicine: Explored for its use in photodynamic therapy (PDT) for treating certain types of cancer and bacterial infections.
Mechanism of Action
The mechanism of action of oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium involves its ability to interact with molecular targets and pathways in biological systems. The compound can generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress and cell damage. This property is particularly useful in photodynamic therapy (PDT), where the compound is activated by light to produce ROS that selectively kill cancer cells .
Comparison with Similar Compounds
Similar Compounds
Titanyl phthalocyanine: Similar structure but with titanium as the central metal ion.
Copper phthalocyanine: Contains copper instead of vanadium.
Zinc phthalocyanine: Zinc is the central metal ion.
Iron phthalocyanine: Iron replaces vanadium in the structure.
Uniqueness
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium is unique due to its specific redox properties and ability to generate reactive oxygen species (ROS). These characteristics make it particularly valuable in applications such as photodynamic therapy and as a catalyst in organic reactions .
Properties
CAS No. |
13930-88-6 |
---|---|
Molecular Formula |
C32H16N8OV |
Molecular Weight |
579.5 g/mol |
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;oxovanadium(2+) |
InChI |
InChI=1S/C32H16N8.O.V/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2 |
InChI Key |
YRZZLAGRKZIJJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.O=[V+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.O=[V+2] |
physical_description |
Dark blue crystalline powder; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.